N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide
Description
N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide is a complex organic compound that features a piperidine ring, a sulfonamide group, and a phenyl-substituted cyclohexane moiety
Properties
IUPAC Name |
N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O3S/c1-20-25(23,24)16-11-13-21(14-12-16)19(22)18-10-6-5-9-17(18)15-7-3-2-4-8-15/h2-4,7-8,16-18,20H,5-6,9-14H2,1H3/t17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFODXBGUPPCRS-QZTJIDSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1CCN(CC1)C(=O)C2CCCCC2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)C1CCN(CC1)C(=O)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Moiety: The phenyl-substituted cyclohexane can be synthesized through a Friedel-Crafts alkylation reaction, where benzene reacts with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a Mannich reaction, where formaldehyde, a secondary amine (such as N-methylamine), and a ketone (such as cyclohexanone) react to form the piperidine structure.
Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the piperidine derivative with a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Various nucleophiles (amines, thiols), often under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Corresponding substituted derivatives
Scientific Research Applications
N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a scaffold for designing inhibitors of enzymes or receptors.
Biological Studies: It can be used in studies to understand the interaction of sulfonamide-containing compounds with biological targets, such as proteins and enzymes.
Materials Science: The compound can be explored for its potential use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The piperidine ring and phenylcyclohexane moiety contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-carboxamide
- N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-thiol
Uniqueness
N-methyl-1-[(1R,2S)-2-phenylcyclohexanecarbonyl]piperidine-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This makes it different from its carboxamide and thiol analogs, which may have different reactivity and biological activity profiles.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
